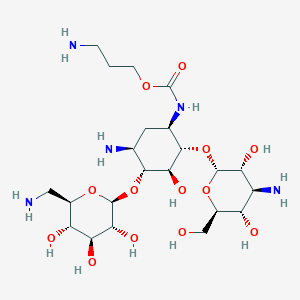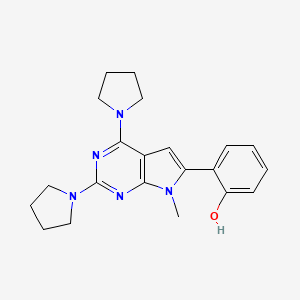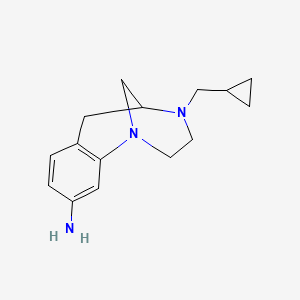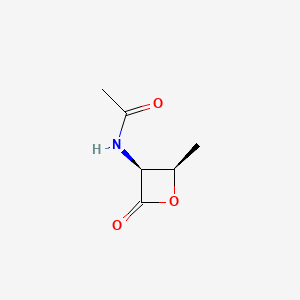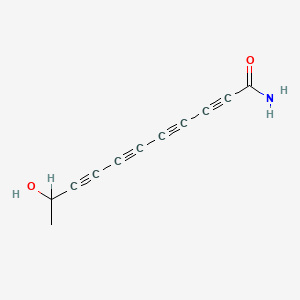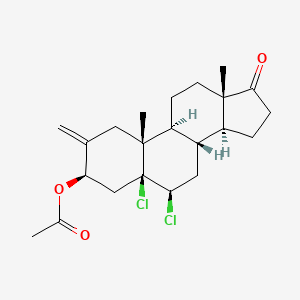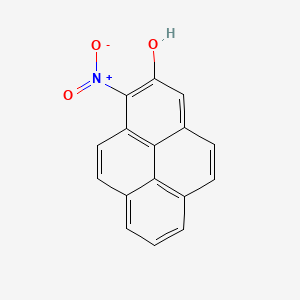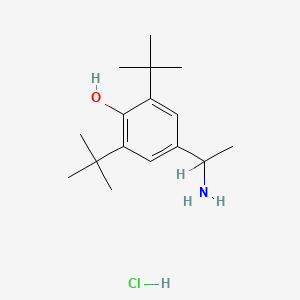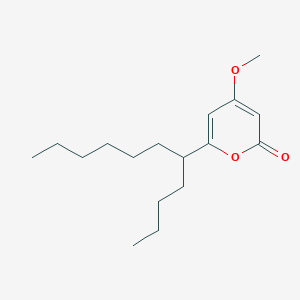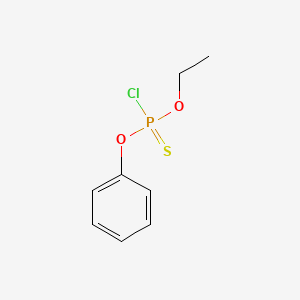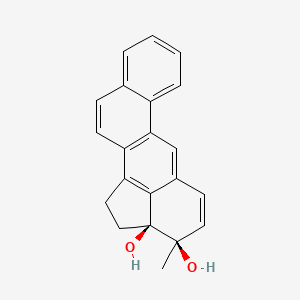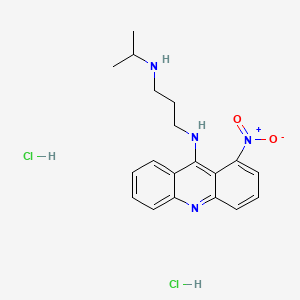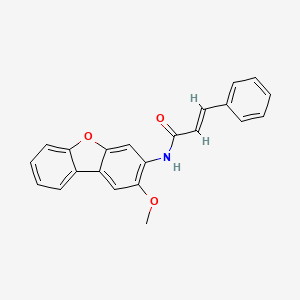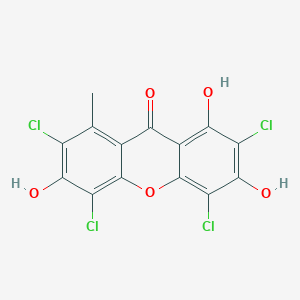
Thiophanic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Thiophanic acid is a member of xanthones.
Aplicaciones Científicas De Investigación
Macrophage Endocytosis of Superparamagnetic Iron Oxide Nanoparticles : Thiophanic acid, in the form of Ferumoxides, plays a role in the field of medical imaging, particularly in magnetic resonance (MR) imaging. Ferumoxides, composed of dextran-coated iron oxide nanoparticles, are taken up by macrophages through scavenger receptor SR-A-mediated endocytosis. This property is significant for developing contrast agents in MR imaging (Raynal et al., 2004).
Dissipation Behavior in Agriculture : Thiophanate methyl, a form of thiophanic acid, is extensively applied in agriculture as a fungicide. It's crucial in controlling a wide range of fruit and vegetable pathogens. Research on its residue behavior and consumer dietary exposure, especially in products like strawberries, helps in understanding its environmental impact and safety (Malhat et al., 2020).
Antioxidative Activity : Thiophanic acid derivatives, like thiophane, exhibit antioxidative properties. Studies using bacterial tests have shown that thiophane is not mutagenic or genotoxic and offers better protection to cells than some known antioxidants. This is significant for developing new antioxidant compounds (Ovchinnikova et al., 2009).
Determination in Agricultural Products : Methods like Differential Pulse Polarography have been developed for determining thiophanate-methyl in agricultural products. This is essential for ensuring the safety and compliance of foodstuffs with health standards (Verma et al., 2004).
Environmental and Biological Imaging Applications : Thiophanic acid compounds are used in the development of fluorescent probes for biological and environmental imaging. These probes can detect toxic compounds like thiophenols, demonstrating the role of thiophanic acid derivatives in environmental monitoring and biological research (Liu et al., 2015).
Propiedades
Número CAS |
7584-33-0 |
|---|---|
Nombre del producto |
Thiophanic acid |
Fórmula molecular |
C14H6Cl4O5 |
Peso molecular |
396 g/mol |
Nombre IUPAC |
2,4,5,7-tetrachloro-1,3,6-trihydroxy-8-methylxanthen-9-one |
InChI |
InChI=1S/C14H6Cl4O5/c1-2-3-9(19)4-10(20)6(16)12(22)8(18)14(4)23-13(3)7(17)11(21)5(2)15/h20-22H,1H3 |
Clave InChI |
MYBIAUJNAXMGTF-UHFFFAOYSA-N |
SMILES |
CC1=C2C(=C(C(=C1Cl)O)Cl)OC3=C(C(=C(C(=C3C2=O)O)Cl)O)Cl |
SMILES canónico |
CC1=C2C(=C(C(=C1Cl)O)Cl)OC3=C(C(=C(C(=C3C2=O)O)Cl)O)Cl |
Otros números CAS |
7584-33-0 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



